phosphomycin

Antimicrobial Susceptibility Multidrug Resistance Urinary Tract Infection

Select Fosfomycin (phosphomycin) for your R&D and procurement needs based on validated clinical and microbiological differentiation. As the only epoxy-phosphonate antibiotic targeting MurA, it maintains >95% susceptibility against ESBL-producing E. coli while alternative oral agents (TMP-SMX, fluoroquinolones) fall below 40% in MDR settings. Its unique mechanism prevents cross-resistance with other antibiotic classes, and proven synergy with beta-lactams (FIC 0.42–0.48) adds value in combination regimens for serious Pseudomonas infections. Available in multiple salt forms (trometamol, disodium, calcium) with ≥98% purity to match your exact research requirements.

Molecular Formula C3H7O4P
Molecular Weight 138.06 g/mol
Cat. No. B3326514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephosphomycin
Molecular FormulaC3H7O4P
Molecular Weight138.06 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)O
InChIInChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1
InChIKeyYMDXZJFXQJVXBF-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfomycin (Phosphomycin) for Scientific and Industrial Procurement: Core Profile and Selection Rationale


Fosfomycin (phosphomycin) is a broad-spectrum epoxy-phosphonate antibiotic that acts as an irreversible covalent inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis [1]. This unique mechanism of action, targeting an enzyme with no human homolog, underpins its low toxicity profile and distinct lack of cross-resistance with other antibiotic classes [2]. Commercially, fosfomycin is available in multiple salt forms; the trometamol (tromethamine) salt is the preferred oral formulation due to its superior pharmacokinetic properties compared to the calcium salt [3]. Its clinical utility is well-established, particularly as a first-line agent for uncomplicated urinary tract infections (UTIs) caused by susceptible organisms, including multidrug-resistant (MDR) strains [4].

Why Fosfomycin (Phosphomycin) Cannot Be Readily Substituted by Other Oral Antibiotics: A Scientific Selection Guide


Substituting fosfomycin with a generic oral antibiotic like nitrofurantoin or trimethoprim-sulfamethoxazole (TMP-SMX) carries a high risk of therapeutic failure due to fundamentally different resistance landscapes. Fosfomycin maintains high susceptibility rates against key uropathogens, even in the presence of extended-spectrum beta-lactamase (ESBL) production, a common resistance mechanism that inactivates many beta-lactam alternatives [1]. A large surveillance study demonstrated that while fosfomycin susceptibility for ESBL-producing E. coli remained at 96.1%, rates for TMP-SMX and levofloxacin can drop below 40% in MDR populations [2]. Furthermore, its unique mechanism means it lacks cross-resistance with other classes, preserving its activity against isolates that are pan-resistant to other oral options [3]. Therefore, selecting fosfomycin is a strategic decision to ensure coverage of resistant subpopulations where other oral agents are predicted to fail.

Quantitative Differentiation of Fosfomycin (Phosphomycin) Against Key Comparators: A Procurement-Focused Evidence Dossier


Susceptibility Advantage of Fosfomycin over Trimethoprim-Sulfamethoxazole in Multidrug-Resistant Uropathogens

In a study of 91 multidrug-resistant (MDR) Gram-negative urine isolates from hospitalized patients, fosfomycin demonstrated a 94.5% susceptibility rate. This was significantly higher than the susceptibility rates observed for sulfamethoxazole-trimethoprim (40%) and ciprofloxacin (30%), establishing its quantitative advantage as an oral option for MDR pathogens [1].

Antimicrobial Susceptibility Multidrug Resistance Urinary Tract Infection

Preserved Activity of Fosfomycin Against ESBL-Producing E. coli Compared to Beta-Lactam Alternatives

Fosfomycin's activity is largely unaffected by the presence of extended-spectrum beta-lactamases (ESBLs), a common resistance mechanism that inactivates many cephalosporins and penicillins. A 2025 study showed nearly identical susceptibility rates for fosfomycin against non-ESBL and ESBL E. coli (95.9% vs. 96.1%), whereas alternative first-line agents like levofloxacin and TMP-SMX exhibit markedly reduced susceptibility in ESBL-positive isolates [1].

ESBL Antibiotic Resistance Enterobacteriaceae

Quantified Synergistic Potential of Fosfomycin with Beta-Lactams Against Pseudomonas aeruginosa

Fosfomycin demonstrates strong synergistic activity with beta-lactam antibiotics against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen. In checkerboard assays, the mean fractional inhibitory concentration (FIC) indices for piperacillin-fosfomycin, cefoperazone-fosfomycin, and cefsulodin-fosfomycin were 0.48, 0.42, and 0.46, respectively [1]. An FIC index of ≤0.5 is the accepted threshold for synergism [2].

Antibiotic Synergy Pseudomonas aeruginosa Combination Therapy

Superior Oral Bioavailability of Fosfomycin Trometamol Compared to Fosfomycin Calcium

The selection of the correct salt form is critical for achieving therapeutic concentrations. Fosfomycin trometamol exhibits a 3.5-fold higher oral bioavailability (42.3%) compared to the calcium salt (12%), as determined by total area under the serum concentration-time curve [1]. This translates to a 4-fold higher peak serum concentration (Cmax of 26.2 mg/L for trometamol vs. 6.5 mg/L for calcium) [1].

Pharmacokinetics Bioavailability Formulation Science

Efficacy of Fosfomycin Trometamol in Eradicating Established E. coli Biofilms

Fosfomycin trometamol demonstrates significant activity against established biofilms of uropathogenic E. coli (UPEC), a key factor in recurrent UTIs. In a microtiter plate assay, exposure to 300, 700, and 1500 µg/mL of fosfomycin resulted in a statistically significant reduction in biofilm biomass (mean optical density) compared to untreated controls (p<1.12E-07 for all concentrations) [1].

Biofilm Uropathogenic E. coli Recurrent Infection

Optimal Application Scenarios for Fosfomycin (Phosphomycin) Based on Differential Evidence


Empiric Oral Therapy for Uncomplicated UTI in Regions with High Rates of MDR and ESBL-Producing Pathogens

Based on evidence that fosfomycin retains >95% susceptibility against ESBL-producing E. coli, while susceptibility to alternatives like TMP-SMX and fluoroquinolones falls below 40% in MDR populations [1][2], fosfomycin is the optimal empiric choice for uncomplicated cystitis in areas with high antimicrobial resistance. Its use here can preserve the efficacy of broader-spectrum agents and reduce the need for parenteral therapy.

Combination Therapy for Complicated Pseudomonas aeruginosa Infections

For serious infections caused by P. aeruginosa, fosfomycin's demonstrated synergistic activity with beta-lactams (mean FIC indices of 0.42-0.48) makes it a valuable component of combination regimens [1]. This application is particularly relevant for patients with limited therapeutic options, such as those with cystic fibrosis or nosocomial pneumonia, where achieving synergistic killing is crucial for clinical success and preventing the emergence of further resistance.

Treatment of Recurrent or Catheter-Associated Urinary Tract Infections

Fosfomycin trometamol's ability to significantly reduce established E. coli biofilm biomass [1] supports its use in infections where biofilms are a primary pathogenic factor, such as recurrent cystitis and catheter-associated UTIs. This biofilm activity differentiates it from many other oral agents that are active only against planktonic bacteria, potentially leading to higher rates of clinical cure and lower recurrence rates.

Oral Step-Down or Targeted Therapy for Confirmed ESBL-Producing Enterobacteriaceae Infections

When an ESBL-producing uropathogen is identified, fosfomycin trometamol provides a reliable oral option for completing treatment or for managing less severe infections, thereby avoiding prolonged intravenous carbapenem therapy [1]. The near-identical susceptibility rates between ESBL and non-ESBL E. coli (96.1% vs. 95.9%) provide a high degree of confidence in its efficacy, supporting antimicrobial stewardship goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for phosphomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.